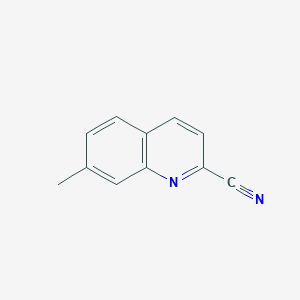

7-甲基喹啉-2-腈

描述

7-Methylquinoline-2-carbonitrile is a chemical compound . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 7-Methylquinoline-2-carbonitrile is based on the quinoline structure, which is a nitrogen-containing heterocycle . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of chemical reactions . The functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .科学研究应用

缓蚀

7-甲基喹啉-2-腈及其衍生物,如 2-氨基-7-羟基-4-苯基-1,4-二氢喹啉-3-腈,已被探索作为缓蚀剂。这些化合物显示出显着的抑制效率,特别是在酸性介质中,使其成为保护钢等金属免受腐蚀的潜在候选者。研究表明,这些缓蚀剂通过吸附在金属表面上起作用,从而防止腐蚀。SEM、AFM 和 XPS 等表面分析技术进一步证实了它们的有效性 (Singh, Srivastava, & Quraishi, 2016)。

光反应性

在外部磁场的存在下,研究了相关化合物 4-甲基喹啉-2-腈的光诱导取代反应。这项研究展示了磁场如何影响光反应过程,提供了对这些化合物的光物理和光化学性质的见解 (HataNorisuke & HokawaMasahito, 2006)。

光电和非线性性质

7-甲基喹啉-2-腈的衍生物,如氢喹啉衍生物,已对其光电、非线性和电荷传输性质进行了研究。这些化合物展示了作为高效多功能材料的潜力,使其与材料科学领域相关,特别是在新型光电器件的开发中 (Irfan 等人,2020)。

抗菌活性

6-甲氧基喹啉-3-腈(一种与 7-甲基喹啉-2-腈密切相关的化合物)的一些衍生物已被合成并评估其抗菌活性。这些化合物对多种生物表现出中等活性,包括革兰氏阳性菌和革兰氏阴性菌以及真菌。这突出了它们在开发新型抗菌剂中的潜在用途 (Hagrs 等人,2015)。

安全和危害

The safety data sheet for 7-Methylquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用机制

Target of Action

The primary target of 7-Methylquinoline-2-carbonitrile is the metabotropic glutamate receptor subtype 2 (mGlu2) . mGlu2 is a G-protein-coupled receptor involved in the physiopathology of several major mental disorders and neurodegenerative diseases .

Mode of Action

7-Methylquinoline-2-carbonitrile acts as a negative allosteric modulator on the mGlu2 receptor . Allosteric modulation is a process where ligands enhance or reduce the activity of a receptor through interactions with an allosteric site that is topographically distinct from the orthosteric site . This modulation of mGlu2 activity through targeting the seven-transmembrane (7TM) domain of mGlus may provide an alternative and efficient way to enhance both affinity and selectivity for mGlu2 .

Biochemical Pathways

The mGlu2 receptor is coupled with the Gi/o protein to downregulate cAMP signaling by inhibition of adenylate cyclase (AC) and is involved in neuronal protection from excitotoxicity by negatively regulating glutamate release . The modulation of this pathway by 7-Methylquinoline-2-carbonitrile can have significant downstream effects, potentially influencing disease progression in conditions such as drug dependence, chronic pain, anxiety, depression, schizophrenia, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .

Result of Action

The molecular and cellular effects of 7-Methylquinoline-2-carbonitrile’s action would be primarily mediated through its modulation of the mGlu2 receptor. By acting as a negative allosteric modulator, it could potentially reduce the activity of this receptor, thereby influencing the biochemical pathways it is involved in . The specific effects would likely depend on the context of the receptor’s role in various physiological and pathological processes.

属性

IUPAC Name |

7-methylquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQXTWSOYVNIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

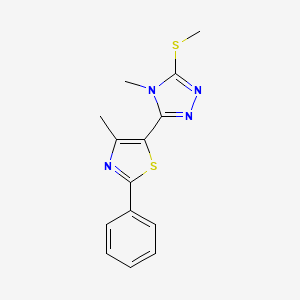

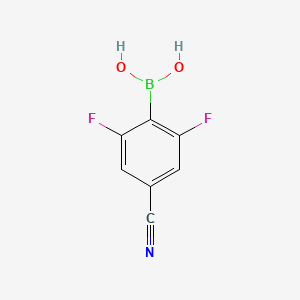

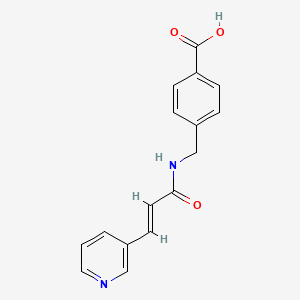

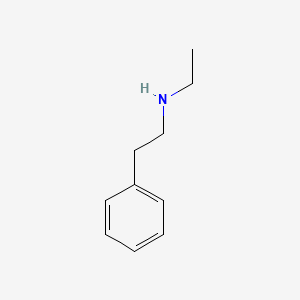

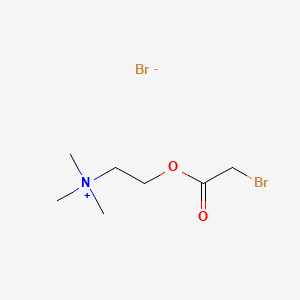

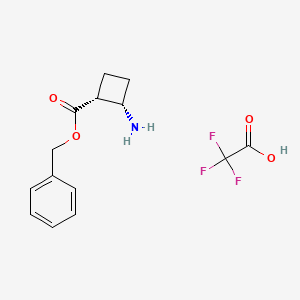

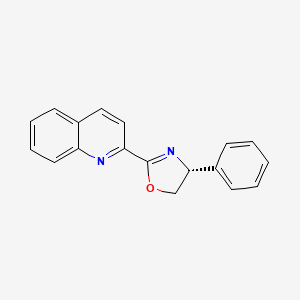

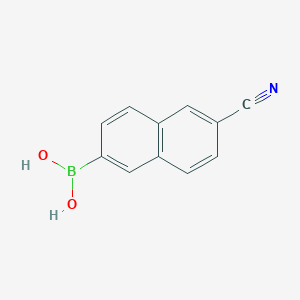

Synthesis routes and methods I

Procedure details

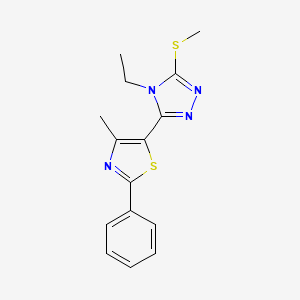

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)